[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt
Brand Name: Vulcanchem
CAS No.: 106087-51-8
VCID: VC8203872
InChI: InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1
SMILES: C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+]
Molecular Formula: C5H2N5NaO3
Molecular Weight: 203.09 g/mol

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt

CAS No.: 106087-51-8

Cat. No.: VC8203872

Molecular Formula: C5H2N5NaO3

Molecular Weight: 203.09 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt - 106087-51-8

Specification

CAS No. 106087-51-8
Molecular Formula C5H2N5NaO3
Molecular Weight 203.09 g/mol
IUPAC Name sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
Standard InChI InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1
Standard InChI Key RWKRPNVGJHCPED-UHFFFAOYSA-M
SMILES C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+]
Canonical SMILES C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+]

Introduction

Chemical Identity and Physicochemical Properties

The compound has the molecular formula C₅H₃N₅NaO₃ and a molecular weight of 204.10 g/mol . Its IUPAC name, sodium 6-nitro- triazolo[1,5-a]pyrimidin-7-olate, reflects its fused triazole-pyrimidine core with a nitro group at position 6 and a sodium counterion stabilizing the deprotonated oxygen at position 7 . Key physicochemical properties include:

PropertyValueSource
SolubilityHighly soluble in aqueous media
Purity≥97% (HPLC)
Melting Point259–261°C
StabilityStable under inert conditions

The sodium salt’s aqueous solubility distinguishes it from its protonated precursor, making it suitable for biological assays .

Synthesis and Structural Confirmation

Synthetic Routes

The compound is synthesized via a two-step process:

  • Cyclocondensation: 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine reacts with ethoxymethylenenitroacetate in pyridine/acetic acid to form a pyridinium intermediate .

  • Alkaline Hydrolysis: Treatment with NaOH replaces the pyridinium group with a sodium ion, yielding the final product in ~70% yield .

Structural Characterization

  • X-ray Diffraction: Confirms planar geometry of the triazolo-pyrimidine core and sodium coordination to the deprotonated oxygen .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, triazole-H), 7.92 (d, 1H, furyl-H), 6.78 (m, 1H, furyl-H) .

    • IR (cm⁻¹): 1661 (C=O), 1539 (NO₂), 1256 (NO₂) .

    • Elemental Analysis: C 28.47%, H 3.19%, N 27.66% (matches theoretical values) .

Biological Activity and Mechanism

A2a Adenosine Receptor Antagonism

The compound is a structural analog of ZM-241385, a potent A2a adenosine receptor antagonist . In vitro studies demonstrate its ability to inhibit receptor signaling, suggesting utility in treating Parkinson’s disease and inflammatory disorders .

Antiseptic Properties

Preliminary assays indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The nitro group enhances redox cycling, generating reactive oxygen species that disrupt microbial membranes .

Applications in Pharmaceutical Development

Drug Intermediate

As a high-purity API intermediate, the sodium salt is used in synthesizing adenosine receptor-targeted therapies . Its solubility facilitates formulation in injectables and oral dosage forms .

Material Science

The planar aromatic system and nitro group enable applications in organic electronics, such as non-linear optical (NLO) materials . Computational studies predict a hyperpolarizability (β) of 12.4 × 10⁻³⁰ esu, indicating potential in photonic devices .

Future Directions

Further research should explore:

  • In Vivo Efficacy: Pharmacokinetic profiling in animal models.

  • Structure-Activity Relationships: Modifying the furyl substituent to enhance receptor selectivity .

  • Scalable Synthesis: Optimizing reaction conditions for industrial production .

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